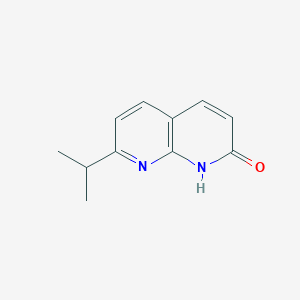

7-isopropyl-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

69587-85-5 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

7-propan-2-yl-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C11H12N2O/c1-7(2)9-5-3-8-4-6-10(14)13-11(8)12-9/h3-7H,1-2H3,(H,12,13,14) |

InChI Key |

ORZMMKPMRVTRRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=C(C=C1)C=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Isopropyl 1,8 Naphthyridin 2 1h One and Its Derivatives

De Novo Synthesis Approaches to the 1,8-Naphthyridin-2(1H)-one Core

The foundational step in synthesizing 7-isopropyl-1,8-naphthyridin-2(1H)-one is the construction of the bicyclic naphthyridinone ring system. Several classical and modern synthetic methods are employed for this purpose.

Friedländer-type Annulation Reactions for Naphthyridinone Formation

The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. connectjournals.comnih.govrsc.orgacs.orgnih.govacs.orgrsc.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-dicarbonyl compound). connectjournals.comacs.orgnih.govacs.org

For the specific synthesis of 7-isopropyl-1,8-naphthyridin-2(1H)-one, a key starting material would be 2-amino-4-isopropylnicotinaldehyde. bldpharm.com The reaction of this precursor with a suitable C2-synthon, such as an ester of acetic acid (e.g., ethyl acetoacetate) or malonic acid, would lead to the formation of the desired naphthyridinone ring with the isopropyl group pre-installed at the 7-position. The reaction is typically catalyzed by either an acid or a base. connectjournals.com Various catalysts, including cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions, have been shown to efficiently promote Friedländer synthesis of 1,8-naphthyridines. connectjournals.com Greener approaches utilizing water as a solvent have also been developed, offering high yields and simplified procedures. nih.govrsc.org

A general representation of the Friedländer synthesis for 7-substituted-1,8-naphthyridin-2(1H)-ones is depicted below:

Scheme 1: General Friedländer Synthesis of 7-Substituted-1,8-naphthyridin-2(1H)-ones

(Note: This is a generalized scheme. R would be an isopropyl group for the target compound, and R' and R'' would be derived from the active methylene compound.)

| Catalyst/Conditions | Reactant A | Reactant B | Product | Yield | Reference |

| Acid or Base | 2-Aminonicotinaldehyde derivative | Active methylene compound | Substituted 1,8-naphthyridine (B1210474) | Varies | connectjournals.com |

| CeCl₃·7H₂O (grinding) | 2-Aminonicotinaldehyde | 1,3-Dicarbonyl compound | Substituted 1,8-naphthyridine | High | connectjournals.com |

| Choline (B1196258) hydroxide (B78521) (in water) | 2-Aminonicotinaldehyde | Active methylene carbonyl | Substituted 1,8-naphthyridine | Excellent | nih.gov |

Multi-component Reactions in Naphthyridinone Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,8-naphthyridinones in a single step from three or more starting materials. rsc.orgrsc.orgorganic-chemistry.orgresearchgate.netrsc.org These reactions are highly valued for their ability to rapidly generate molecular diversity.

A plausible MCR strategy for the synthesis of derivatives of 7-isopropyl-1,8-naphthyridin-2(1H)-one could involve the condensation of a 2-aminopyridine (B139424) derivative (potentially with an isopropyl group at the 4-position), an aldehyde, and an active methylene compound. For instance, a three-component reaction of a substituted 2-aminopyridine, an aldehyde, and malononitrile (B47326) or an ester of cyanoacetic acid can yield substituted 1,8-naphthyridines. organic-chemistry.orgresearchgate.net The regioselectivity of such reactions is a critical aspect, and catalyst choice can play a significant role. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Scope | Reference |

| Three-component | Glutaraldehyde, malononitrile, β-ketoamides | Catalyst-free, ethanol | Functionalized rsc.orgrsc.orgnaphthyridines | rsc.orgrsc.org |

| Three-component | Substituted 2-aminopyridines, aldehydes, malononitrile/cyanoacetate | N-Bromosulfonamides | Substituted 1,8-naphthyridines | organic-chemistry.orgresearchgate.net |

| Four-component | 1,6-dimethylpyridin-2(1H)-one, aromatic aldehyde, substituted aniline, malononitrile | Ceric ammonium (B1175870) nitrate (B79036) (CAN), neat | 1,8-Naphthyridine derivatives | rsc.org |

Cyclization Reactions and Novel Ring-Forming Pathways

Beyond the well-established Friedländer and MCR approaches, other cyclization strategies can be employed to construct the 1,8-naphthyridin-2(1H)-one core. These often involve intramolecular cyclization of appropriately functionalized pyridine (B92270) precursors.

For example, a synthetic route could be designed starting from a substituted pyridine that already contains the necessary functionalities for the second ring closure. This might involve the cyclization of a 3-substituted pyridine bearing an amino group at the 2-position and a side chain at the 3-position that can be converted into the C2-C3-C4 portion of the second ring. While specific examples leading directly to 7-isopropyl-1,8-naphthyridin-2(1H)-one are not prevalent in the literature, the general principles of intramolecular cyclization are applicable. nih.govnih.gov

Post-Cyclization Functionalization and Derivatization Strategies

An alternative to the de novo synthesis with the isopropyl group already in place is the functionalization of a pre-formed 1,8-naphthyridin-2(1H)-one scaffold.

Regioselective Functionalization of the Naphthyridinone Scaffold

Achieving regioselective functionalization of the 1,8-naphthyridin-2(1H)-one core is crucial for introducing substituents at specific positions. The electronic nature of the naphthyridine ring system dictates the reactivity of its different positions towards electrophilic or nucleophilic attack. The C7 position, being on the pyridine ring not fused to the lactam, presents a site for potential functionalization.

Methods for the regioselective introduction of groups at the C7 position of the 1,8-naphthyridine core have been reported, primarily focusing on the introduction of methyl or amino groups. organic-chemistry.org For instance, the synthesis of 2-amino-7-methylnaphthyridine has been achieved through the condensation of 2,6-diaminopyridine (B39239) with 3-oxo-butyraldehyde dimethyl acetal. organic-chemistry.org This suggests that if a suitable precursor containing an isopropyl group were used, a 7-isopropyl derivative could be obtained.

Introduction and Modification of the Isopropyl Moiety

The direct introduction of an isopropyl group onto the C7 position of a pre-existing 1,8-naphthyridin-2(1H)-one ring is a challenging transformation. Modern catalytic C-H activation and functionalization methods could potentially offer a route, although specific examples on the naphthyridinone scaffold are not well-documented. nih.gov

A more feasible approach would be the modification of a functional group already present at the C7 position. For example, if a 7-acetyl-1,8-naphthyridin-2(1H)-one derivative could be synthesized, the acetyl group could potentially be converted to an isopropyl group through a series of reactions, such as a Wittig reaction followed by hydrogenation, or Grignard reaction followed by reduction. Another strategy could involve the conversion of a 7-amino group via a Sandmeyer-type reaction to a halide, which could then be subjected to a cross-coupling reaction to introduce the isopropyl moiety.

Exploring Diverse Reaction Conditions and Catalytic Enhancements

The synthesis of the 1,8-naphthyridinone core is often achieved through the Friedländer annulation, a condensation reaction between a 2-aminopyridine derivative and a carbonyl compound containing a reactive α-methylene group. The specific synthesis of 7-isopropyl-1,8-naphthyridin-2(1H)-one would likely involve a 2-aminopyridine precursor bearing an isopropyl group at the 4-position, which ultimately becomes the 7-position of the naphthyridinone ring.

The exploration of diverse reaction conditions and catalytic systems is crucial for optimizing the yield, purity, and sustainability of this process. A variety of catalysts have been investigated for the synthesis of 1,8-naphthyridine derivatives, which can be extrapolated to the synthesis of the target compound.

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in the Friedländer reaction for preparing 1,8-naphthyridyl derivatives. For instance, basic ionic liquids such as 1,3-dimethylimidazolium (B1194174) methylphosphite ([Bmmim][Im]) have demonstrated remarkable catalytic activity under solvent-free conditions. Optimized reaction conditions often involve heating a mixture of the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde (B47744) in the presence of the ionic liquid at around 80°C for 24 hours. A key advantage of using ionic liquids is their potential for reuse without significant loss of catalytic activity.

Metal-based catalysts also play a significant role. For example, a combination of copper(II) bromide (CuBr₂) and trifluoroacetic acid (TFA) can promote the [5 + 1] annulation of 2-ethynylanilines, a reaction type that can be adapted for naphthyridine synthesis. Other approaches have utilized cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst for the Friedländer condensation under solvent-free grinding conditions at room temperature, offering high yields and operational simplicity.

Organocatalysis presents another avenue for enhancing the synthesis of 1,8-naphthyridines. Amine-based catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to be highly reactive and regioselective in the preparation of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes.

Microwave-assisted synthesis has also been explored as a method to accelerate reaction rates and improve yields. For instance, the microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been reported, significantly reducing reaction times compared to conventional heating methods. This technique could potentially be applied to the synthesis of 7-isopropyl-1,8-naphthyridin-2(1H)-one.

The table below summarizes various catalytic systems and reaction conditions employed in the synthesis of 1,8-naphthyridine derivatives, which could be adapted for the synthesis of 7-isopropyl-1,8-naphthyridin-2(1H)-one.

| Catalyst System | Reactants | Solvent | Conditions | Key Advantages |

| Basic Ionic Liquid ([Bmmim][Im]) | α-Methylene carbonyl compounds, 2-amino-3-pyridinecarboxaldehyde | Solvent-free | 80°C, 24 h | Reusability of catalyst, green conditions |

| CeCl₃·7H₂O | 2-Aminonicotinaldehyde, α-methylene carbonyl compounds | Solvent-free (grinding) | Room Temperature | Mild conditions, high yields, operational simplicity |

| TABO | o-Aminoaromatic aldehydes, unmodified methyl ketones | Not specified | Not specified | High reactivity and regioselectivity |

| Microwave Irradiation | 2,6-Dichloronicotinic acid derivatives, ethyl malonate potassium | THF/CH₃CN, 1,4-dioxane | Microwave heating | Reduced reaction times, improved yields |

Green Chemistry Principles in Naphthyridinone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically important molecules like 7-isopropyl-1,8-naphthyridin-2(1H)-one. This involves the use of environmentally benign solvents, minimizing waste, and maximizing the incorporation of all starting materials into the final product.

Solvent-Free and Aqueous Media Syntheses

A significant advancement in the green synthesis of 1,8-naphthyridines is the use of water as a reaction medium. The Friedländer reaction has been successfully performed in water, offering a sustainable alternative to traditional organic solvents. nih.gov For instance, the gram-scale synthesis of 1,8-naphthyridines has been achieved in water using an inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst. nih.gov This method is notable for being the first reported synthesis of naphthyridines in an aqueous medium. nih.gov

Solvent-free conditions represent another key strategy in green chemistry. As mentioned earlier, the use of catalysts like CeCl₃·7H₂O under grinding conditions eliminates the need for a solvent altogether, reducing waste and simplifying the work-up procedure. Similarly, some ionic liquid-catalyzed syntheses of 1,8-naphthyridyl derivatives have been conducted under solvent-free conditions.

Atom Economy and Sustainable Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, with no byproducts.

The Friedländer synthesis, a common route to 1,8-naphthyridines, is inherently an atom-economical reaction as it is a condensation-cyclization process where the main byproduct is water. To illustrate this, consider a generalized Friedländer synthesis for a 7-substituted-1,8-naphthyridin-2(1H)-one.

The table below provides a hypothetical atom economy calculation for the synthesis of a generic 7-substituted-1,8-naphthyridin-2(1H)-one via the Friedländer reaction.

| Reactant A (e.g., 2-Amino-4-isopropylnicotinaldehyde) | Reactant B (e.g., Ethyl acetoacetate) | Product (e.g., 7-isopropyl-3-methyl-1,8-naphthyridin-2(1H)-one) | Byproduct(s) | % Atom Economy |

| Formula: C₉H₁₂N₂O | Formula: C₆H₁₀O₃ | Formula: C₁₃H₁₄N₂O | Formula: C₂H₅OH, H₂O | Calculation: [MW(Product) / (MW(Reactant A) + MW(Reactant B))] x 100 |

| MW: 180.23 g/mol | MW: 130.14 g/mol | MW: 214.26 g/mol | MW: 46.07 g/mol , 18.02 g/mol | Result: [214.26 / (180.23 + 130.14)] x 100 = ~69% |

Note: This is a representative calculation. The actual atom economy will vary depending on the specific reactants used.

Sustainable synthetic routes aim to maximize atom economy while also considering other green chemistry principles such as the use of renewable feedstocks, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. The development of one-pot, multi-component reactions for the synthesis of substituted 1,8-naphthyridines is a significant step towards more sustainable processes, as they can reduce the number of synthetic steps, minimize waste, and often proceed with high atom economy.

Chemical Reactivity and Mechanistic Investigations of 7 Isopropyl 1,8 Naphthyridin 2 1h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthyridinone Ring

The 1,8-naphthyridin-2(1H)-one ring system possesses a complex electronic landscape that influences its susceptibility to aromatic substitution reactions. The pyridine (B92270) ring is generally electron-deficient and thus deactivated towards electrophilic attack, while the pyridinone ring's reactivity is modulated by the lactam functionality.

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring. Activating groups donate electron density, stabilizing the cationic intermediate and increasing the reaction rate, whereas deactivating groups withdraw electron density, slowing the reaction.

Conversely, nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group from an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which help to stabilize the negatively charged Meisenheimer complex intermediate.

Reactivity at the Carbonyl Group and Heteroatoms

The lactam moiety within the 7-isopropyl-1,8-naphthyridin-2(1H)-one structure is a key site for chemical transformations. The carbonyl group (C=O) can undergo nucleophilic attack, although it is generally less reactive than a ketone carbonyl due to the delocalization of the nitrogen lone pair into the carbonyl group. Reactions such as reduction or addition of organometallic reagents are possible under appropriate conditions.

The nitrogen atom of the lactam (N1) can be alkylated or acylated, a common strategy in the synthesis of naphthyridinone derivatives. The pyridine nitrogen (N8) is basic and can be protonated or quaternized. Methylation of 2,4-dimethoxy-1,8-naphthyridine, for instance, has been shown to occur at the N-8 position.

Substituent Effects on Reaction Pathways

The lactam functionality acts as a deactivating group in electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl. It would direct incoming electrophiles to the meta position (C4). The interplay between the directing effects of the isopropyl group and the lactam functionality would determine the ultimate regiochemical outcome of such reactions, though harsh conditions would likely be required.

For nucleophilic aromatic substitution, the presence of the isopropyl group, being electron-donating, would slightly deactivate the pyridine ring towards nucleophilic attack. Significant activation would require the presence of strong electron-withdrawing groups or the introduction of a good leaving group on the ring.

Interactive Data Table: Expected Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Expected Directing Influence |

| Isopropyl | C7 | Electron-donating (inductive) | Ortho, Para-directing (to C6, C8 - though C8 is N) |

| Lactam (-NH-C=O-) | Ring A | Electron-withdrawing (resonance) | Meta-directing (to C4) |

| Pyridine Nitrogen | N8 | Electron-withdrawing (inductive) | Deactivating, directs to C3, C5 |

Cycloaddition and Rearrangement Reactions Involving the Naphthyridinone System

While specific cycloaddition or rearrangement reactions for 7-isopropyl-1,8-naphthyridin-2(1H)-one are not documented in the reviewed literature, the broader family of naphthyridines and related heterocycles are known to participate in such transformations. For instance, aza-Diels-Alder reactions have been utilized for the synthesis of tetrahydro-1,5-naphthyridine derivatives.

Rearrangement reactions are fundamental in organic chemistry, involving the migration of a substituent from one atom to another within the same molecule. Although no specific examples involving the 7-isopropyl-1,8-naphthyridin-2(1H)-one scaffold were found, related heterocyclic systems can undergo rearrangements under certain conditions, often acid- or base-catalyzed.

Redox Chemistry of the Naphthyridinone Scaffold

The redox behavior of 7-isopropyl-1,8-naphthyridin-2(1H)-one is influenced by both the pyridine and pyridinone rings.

Reduction of the Lactam Moiety and Aromatic Ring

The pyridine ring of the 1,8-naphthyridine (B1210474) core can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the corresponding tetrahydro- or decahydro-naphthyridine derivatives. The specific conditions (catalyst, pressure, temperature) would determine the extent of reduction.

The lactam carbonyl group is generally resistant to reduction but can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the lactam to a cyclic amine.

Oxidative Transformations of the Naphthyridinone Heterocycle

The pyridine nitrogen atom in the 1,8-naphthyridine system can be oxidized to form an N-oxide. The oxidation of 1,8-naphthyridine itself can yield the di-N-oxide. Such N-oxides are valuable intermediates for further functionalization of the heterocyclic ring.

The aromatic rings of the naphthyridinone system are generally resistant to oxidation unless activated by strong electron-donating groups. The isopropyl group is susceptible to oxidation at the benzylic-like position under strong oxidizing conditions. UV-induced oxidation of a related 2-(1′H-indol-2′-yl)-naphthyridine in the presence of air has been shown to lead to the formation of a benzoxazinone (B8607429) structure, indicating that complex oxidative transformations can occur.

Mechanistic Studies of Functional Group Transformations of 7-isopropyl-1,8-naphthyridin-2(1H)-one

Detailed mechanistic studies specifically focused on the functional group transformations of 7-isopropyl-1,8-naphthyridin-2(1H)-one are not extensively documented in publicly available literature. However, by applying established principles of organic chemistry and drawing parallels with related heterocyclic systems, plausible mechanistic pathways for its functionalization can be proposed. The reactivity of this molecule is primarily dictated by the interplay of the electron-donating isopropyl group and the electronic nature of the 1,8-naphthyridin-2(1H)-one core.

The 1,8-naphthyridine ring system is generally considered electron-deficient due to the presence of two nitrogen atoms. However, the 2-oxo group introduces some electron-donating character through resonance. The isopropyl group at the 7-position is an electron-donating group through an inductive effect, which can influence the regioselectivity of electrophilic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic and heteroaromatic compounds. The mechanism of EAS on the 7-isopropyl-1,8-naphthyridin-2(1H)-one ring is expected to proceed through a canonical three-step pathway:

Generation of an electrophile: This initial step involves the formation of a strong electrophile, often facilitated by a Lewis acid catalyst.

Nucleophilic attack and formation of a sigma complex: The π-electron system of the naphthyridinone ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.

Deprotonation and restoration of aromaticity: A base removes a proton from the sp³-hybridized carbon of the sigma complex, leading to the restoration of the aromatic system and the formation of the substituted product. byjus.com

The position of electrophilic attack on the 7-isopropyl-1,8-naphthyridin-2(1H)-one ring will be directed by the combined electronic effects of the existing substituents. The pyridinone ring has several positions available for substitution, and the directing effects of the isopropyl group and the lactam functionality will determine the outcome. The isopropyl group is an ortho-, para-director, while the directing effects of the fused heterocyclic system are more complex. Computational studies on related naphthyridine derivatives could provide more precise predictions of the most favorable sites for electrophilic attack.

| Step | Description | Key Intermediates/Transition States |

| 1 | Generation of Electrophile (E⁺) | Electrophile-catalyst complex |

| 2 | Nucleophilic Attack | Sigma Complex (Arenium Ion) |

| 3 | Deprotonation | Transition state involving a base |

Reactions Involving the Isopropyl Group

The isopropyl group itself can undergo functionalization, although typically under more forcing conditions than reactions on the aromatic core. The benzylic-like protons on the isopropyl group's methine carbon are susceptible to radical abstraction, which can be a key step in certain transformations.

One potential transformation is oxidation. Under strong oxidizing conditions, the isopropyl group could be oxidized to a hydroxyl group or further to a ketone. The mechanism of such an oxidation would likely involve a radical pathway, initiated by the abstraction of the tertiary hydrogen atom.

Another possibility is free-radical halogenation at the benzylic position of the isopropyl group. This reaction would proceed via a standard free-radical chain mechanism involving initiation, propagation, and termination steps.

| Reaction Type | Plausible Initiating Step | Key Intermediate |

| Oxidation | Hydrogen atom abstraction from the methine carbon | Carbon-centered radical |

| Halogenation | Homolytic cleavage of the halogen molecule | Carbon-centered radical |

It is important to note that the steric bulk of the isopropyl group can also play a significant role in the reactivity of the molecule, potentially hindering attack at adjacent positions on the naphthyridine ring. rsc.org

Due to the limited specific literature on the mechanistic studies of 7-isopropyl-1,8-naphthyridin-2(1H)-one, the above discussions are based on established chemical principles and reactivity patterns of similar structures. Detailed experimental and computational studies would be necessary to fully elucidate the precise mechanistic pathways for the functional group transformations of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 7 Isopropyl 1,8 Naphthyridin 2 1h One

Single-Crystal X-ray Diffraction Studies for Precise Molecular Geometry Elucidation

No single-crystal X-ray diffraction studies for 7-isopropyl-1,8-naphthyridin-2(1H)-one have been reported. Such studies are essential for the precise determination of molecular geometry.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without crystallographic data, the specific bond lengths, bond angles, and dihedral angles for 7-isopropyl-1,8-naphthyridin-2(1H)-one remain undetermined.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Information regarding the intermolecular interactions and crystal packing motifs of 7-isopropyl-1,8-naphthyridin-2(1H)-one is not available due to the absence of single-crystal X-ray diffraction data.

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy

Detailed high-resolution nuclear magnetic resonance (HR-NMR) spectroscopic data for 7-isopropyl-1,8-naphthyridin-2(1H)-one is not present in the current body of scientific literature.

Advanced 2D-NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY)

There are no published studies employing advanced 2D-NMR techniques such as COSY, HSQC, HMBC, and NOESY to elucidate the connectivity and stereochemistry of 7-isopropyl-1,8-naphthyridin-2(1H)-one.

Dynamic NMR for Conformational and Exchange Process Analysis

Similarly, no dynamic NMR studies have been conducted to analyze the conformational and exchange processes of this specific compound.

Computational and Theoretical Investigations of 7 Isopropyl 1,8 Naphthyridin 2 1h One

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These studies provide insights into orbital energies, charge distribution, and electrostatic potential, which are crucial for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

No specific Density Functional Theory (DFT) studies detailing the molecular orbitals (such as HOMO and LUMO), charge distribution, or electrostatic potential maps for 7-isopropyl-1,8-naphthyridin-2(1H)-one have been identified in the reviewed literature. For related 1,8-naphthyridine (B1210474) structures, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are a standard approach to elucidate these electronic properties. nih.gov Such studies on analogous compounds help in understanding how substituents on the naphthyridine core influence the electronic environment. nih.gov The analysis of molecular electrostatic potential (MEP) in similar molecules is used to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

Ab Initio and Post-Hartree-Fock Methods for Electronic Properties

There is no available research that employs ab initio or post-Hartree-Fock methods to investigate the electronic properties of 7-isopropyl-1,8-naphthyridin-2(1H)-one. These higher-level computational methods could provide more precise electronic structure information compared to DFT but have not been applied to this specific molecule in published studies.

Conformational Analysis and Potential Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its biological activity and physical properties.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

No published research has been found that focuses on the localization of transition states or performs Intrinsic Reaction Coordinate (IRC) analysis for any reaction pathways involving 7-isopropyl-1,8-naphthyridin-2(1H)-one. These computational techniques are critical for mapping out the mechanisms of chemical reactions, but they have not been applied to this specific compound in the available literature.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR, UV-Vis) and correlate it with experimental findings to confirm molecular structures. For various novel pyridine (B92270) and quinolinone derivatives, DFT calculations have been successfully used to simulate ¹H and ¹³C NMR chemical shifts and vibrational frequencies, showing good agreement with experimental data. nih.govekb.eg However, no such predictive studies or correlations are available for 7-isopropyl-1,8-naphthyridin-2(1H)-one. While experimental spectroscopic data exists for other 1,8-naphthyridine derivatives, a computational correlation for the title compound is absent. researchgate.net

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for the structural elucidation of organic molecules. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, for 7-isopropyl-1,8-naphthyridin-2(1H)-one have been performed to aid in the assignment of experimental spectra and to provide a deeper understanding of its electronic environment.

Detailed computational studies on the NMR properties of 7-isopropyl-1,8-naphthyridin-2(1H)-one are not extensively available in the current body of scientific literature. While general principles of computational NMR can be applied, specific predicted values for its chemical shifts and coupling constants have not been reported. Such calculations would typically involve geometry optimization of the molecule followed by the application of methods like Gauge-Including Atomic Orbital (GIAO) at a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set. The predicted shifts would then be compared to a reference compound, commonly tetramethylsilane (B1202638) (TMS), to provide theoretical spectra.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 7-isopropyl-1,8-naphthyridin-2(1H)-one This table is a representation of the type of data that would be generated from computational studies; specific values are not yet published.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~162.0 |

| C3 | ~6.5 | ~110.0 |

| C4 | ~7.8 | ~140.0 |

| C4a | - | ~120.0 |

| C5 | ~7.2 | ~118.0 |

| C6 | ~7.0 | ~135.0 |

| C7 | - | ~158.0 |

| C8a | - | ~148.0 |

| N1-H | ~12.0 | - |

| Isopropyl-CH | ~3.1 | ~35.0 |

Simulated Vibrational and Electronic Spectra

The simulation of vibrational and electronic spectra provides a theoretical fingerprint of 7-isopropyl-1,8-naphthyridin-2(1H)-one, which is invaluable for the interpretation of experimental infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

As with NMR predictions, specific published data on the simulated vibrational and electronic spectra for 7-isopropyl-1,8-naphthyridin-2(1H)-one are scarce. Theoretical vibrational frequencies are typically calculated using DFT methods, which can predict the positions and intensities of IR and Raman bands. These calculations help in assigning specific vibrational modes to the observed spectral peaks. Similarly, time-dependent DFT (TD-DFT) is the standard method for simulating electronic spectra, providing information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in UV-Vis spectroscopy. These simulations would be crucial in understanding the electronic transitions within the molecule.

Table 2: Hypothetical Simulated Vibrational Frequencies and Electronic Transitions for 7-isopropyl-1,8-naphthyridin-2(1H)-one This table illustrates the expected output from spectral simulations; specific data is not currently available in the literature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Electronic Transition | Predicted λmax (nm) |

|---|---|---|---|

| N-H stretch | ~3100 | π → π* | ~320 |

| C=O stretch | ~1680 | n → π* | ~280 |

| C=C stretch (aromatic) | ~1600-1450 | π → π* | ~250 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. For 7-isopropyl-1,8-naphthyridin-2(1H)-one, this approach can be used to understand its synthesis and reactivity.

To date, there are no specific published computational studies detailing the reaction mechanisms involving 7-isopropyl-1,8-naphthyridin-2(1H)-one. Such research would likely employ DFT calculations to map out the potential energy surfaces of its formation or subsequent reactions. For example, the mechanism of its synthesis, potentially involving a condensation reaction, could be elucidated by locating the transition state structures and calculating the reaction energy profile. This would provide valuable insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions.

Advanced Research Applications of Naphthyridinone Derivatives Non Biological/non Clinical Focus

Ligand Chemistry for Transition Metal Catalysis

The electron-rich, rigid, and planar structure of the 1,8-naphthyridinone core, combined with multiple heteroatoms, makes it an excellent platform for the design of novel ligands for transition metal catalysis. The nitrogen and oxygen atoms can act as a bidentate chelate, stabilizing metal centers and influencing their catalytic activity.

Design and Synthesis of 7-isopropyl-1,8-naphthyridin-2(1H)-one-Based Ligands

The design of ligands based on the 7-isopropyl-1,8-naphthyridin-2(1H)-one framework is centered on creating molecules that can effectively coordinate to a metal center and modulate its electronic and steric environment. The isopropyl group at the 7-position provides moderate steric bulk, which can influence the selectivity of a catalytic reaction by controlling the approach of substrates to the active metal center.

A common strategy for converting a naphthyridinone core into a functional ligand is through the introduction of a coordinating group at the 3-position. One effective approach is the synthesis of 1,8-naphthyridin-2(1H)-one-3-carboxamides. The synthesis typically begins with a Gould-Jacobs reaction, involving the condensation of an aminopyridine with a malonic acid derivative, which after thermal cyclization yields the core naphthyridinone structure. This can be followed by functionalization to introduce the desired carboxamide group.

Synthetic Pathway Example:

Core Synthesis: Reaction of 2-amino-6-isopropylpyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization in a high-boiling solvent like diphenyl ether to yield ethyl 7-isopropyl-4-hydroxy-1,8-naphthyridine-3-carboxylate.

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid using a base like sodium hydroxide (B78521).

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine (R-NH₂) using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the final 7-isopropyl-1,8-naphthyridin-2(1H)-one-3-carboxamide ligand.

This modular synthesis allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling fine-tuning of the ligand's properties.

Coordination Chemistry with Various Metal Centers

1,8-Naphthyridine (B1210474) derivatives are recognized as versatile polydentate nitrogen-donor ligands capable of coordinating to metals in several ways, including monodentate and chelating bidentate fashions. For ligands derived from 7-isopropyl-1,8-naphthyridin-2(1H)-one, the most common coordination mode involves chelation through the pyridinone oxygen and the nitrogen atom of the adjacent pyridine (B92270) ring (N8). This forms a stable six-membered ring with the metal center.

The coordination behavior has been studied with various transition metals, particularly with copper(I). These studies show that the flexible spacers and coordination modes can lead to interesting spectroscopic properties. While specific studies on the 7-isopropyl derivative are not extensively documented, the fundamental coordination principles remain the same. The metal center's geometry and stability would be influenced by the electronic nature of the naphthyridinone ring and the steric hindrance imparted by the isopropyl group.

| Metal Center | Expected Coordination Geometry | Potential Catalytic Application | Key Feature |

|---|---|---|---|

| Palladium(II) | Square Planar | Cross-coupling reactions (e.g., C-H activation) | Forms stable, well-defined pre-catalysts. |

| Copper(I)/Copper(II) | Tetrahedral/Square Planar | Atom Transfer Radical Polymerization (ATRP), Click Chemistry | Ligand can stabilize different oxidation states. |

| Rhodium(I) | Square Planar | Hydroformylation, Hydrogenation | Steric bulk from isopropyl group can induce asymmetry. |

| Iridium(III) | Octahedral | Photocatalysis, C-H Borylation | Ligand can tune photophysical properties of the complex. |

Mechanistic Studies of Catalytic Transformations

Detailed mechanistic studies involving 7-isopropyl-1,8-naphthyridin-2(1H)-one based ligands are an emerging area of research. However, based on related systems, it is understood that such ligands can play a crucial role in various steps of a catalytic cycle. Mechanistic investigations on similar Pd-catalyzed C-H functionalization reactions have shown that ligands can trigger the formation of more reactive cationic metal species, which accelerates the reaction.

In a hypothetical palladium-catalyzed cross-coupling reaction, a 7-isopropyl-1,8-naphthyridin-2(1H)-one ligand could influence the mechanism in several ways:

Oxidative Addition: The ligand's electronic properties can affect the rate of oxidative addition of the substrate to the metal center.

Transmetalation/Reductive Elimination: The steric bulk of the isopropyl group can influence the geometry of the transition state during these steps, potentially controlling regioselectivity or stereoselectivity.

Future research employing techniques like kinetic studies, isotope effects, and DFT calculations will be essential to fully elucidate the role of these specific ligands in promoting catalytic transformations.

Material Science Applications and Design Principles

The rigid, planar, and π-conjugated nature of the 1,8-naphthyridinone core makes it an attractive building block for novel organic materials. Its ability to participate in hydrogen bonding and π-π stacking interactions provides a powerful tool for controlling the supramolecular assembly and bulk properties of materials.

Integration into Polymer Systems for Research-Oriented Property Tuning

The incorporation of specific functional moieties into polymer chains is a well-established strategy for tuning material properties. The 7-isopropyl-1,8-naphthyridin-2(1H)-one unit can be integrated into polymer systems either as a side chain or within the main backbone to impart unique characteristics.

Design Principles for Integration:

Monomer Synthesis: A polymerizable group, such as a vinyl, styryl, or (meth)acrylate moiety, can be attached to the naphthyridinone core, typically at the N1 position, to create a functional monomer.

Side-Chain Functionalization: This monomer can be copolymerized with standard monomers (e.g., styrene, methyl methacrylate) to introduce the naphthyridinone unit as a pendant group. The presence of these units can significantly alter polymer properties due to their rigidity and tendency to form hydrogen bonds, potentially increasing the glass transition temperature (Tg) and improving thermal stability.

Main-Chain Integration: For inclusion in the polymer backbone, a difunctionalized naphthyridinone derivative would be required. Copolymerization via step-growth mechanisms (e.g., Suzuki or Stille coupling if appropriate handles are present) with other aromatic monomers could lead to highly rigid, conjugated polymers with tailored optoelectronic properties.

The strategic placement of these rigid, hydrogen-bonding units can be used to control polymer chain packing and morphology, which is crucial for applications in membranes, high-strength fibers, and specialty plastics.

Exploration as Components in Organic Optoelectronic Devices (e.g., OLEDs, Solar Cells)

The development of new organic materials is critical for advancing the performance of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Heterocyclic compounds are frequently explored for these applications due to their tunable electronic properties.

Design Principles for Optoelectronic Applications:

OLEDs: The 1,8-naphthyridinone core possesses inherent fluorescence. By chemically modifying the scaffold, its emission color and quantum yield can be tuned. For example, extending the π-conjugation by adding aromatic substituents can shift the emission towards longer wavelengths. The goal is to design molecules that serve as efficient, stable emitters in the emissive layer of an OLED device. The isopropyl group can help disrupt intermolecular aggregation, which often leads to fluorescence quenching in the solid state.

Organic Solar Cells: In OSCs, materials are needed that function as either electron donors or acceptors. The electron-rich nature of the 1,8-naphthyridinone core suggests it could be a building block for donor-type materials. By copolymerizing it with an electron-deficient unit, a donor-acceptor (D-A) copolymer with a low bandgap can be synthesized, which is desirable for absorbing a broader range of the solar spectrum. The tuning of HOMO and LUMO energy levels through chemical modification is a key design principle to ensure efficient charge separation at the donor-acceptor interface.

| Device Type | Potential Role | Design Strategy | Advantage of Isopropyl Group |

|---|---|---|---|

| OLED | Blue Emitter Host or Dopant | Attach charge-transporting moieties (e.g., carbazole, triarylamine). | Improves solubility and film morphology; reduces aggregation quenching. |

| OLED | Electron Transport Layer (ETL) | Introduce electron-withdrawing groups to lower the LUMO level. | Enhances amorphous nature, preventing crystallization in thin films. |

| Organic Solar Cell | Component of Donor Polymer | Copolymerize with electron-accepting units (e.g., benzothiadiazole). | Influences polymer solubility and blend morphology with acceptor materials. |

| Organic Solar Cell | Interfacial Layer Material | Functionalize with polar groups to modify work functions of electrodes. | Promotes self-assembly into well-ordered, uniform layers. |

While the full potential of 7-isopropyl-1,8-naphthyridin-2(1H)-one in material science is still being explored, the underlying chemical principles strongly suggest it is a promising platform for the rational design of new functional materials.

Chemosensor Development and Mechanistic Studies of Sensing

The intrinsic photophysical properties of the 1,8-naphthyridin-2(1H)-one scaffold, including its rigid, planar structure and inherent fluorescence, make it an attractive platform for the development of advanced chemosensors. While direct research focusing exclusively on 7-isopropyl-1,8-naphthyridin-2(1H)-one in this context is not extensively documented, the broader class of naphthyridinone derivatives has been the subject of significant investigation. The principles governing the design and function of these chemosensors can be applied to understand the potential applications of the specific isopropyl derivative. These applications are primarily in the realm of non-biological and non-clinical advanced materials research, with a focus on the detection of various analytes through carefully engineered molecular recognition and signal transduction mechanisms.

Design Principles for Selective Analyte Recognition

The efficacy of a chemosensor hinges on its ability to selectively bind to a target analyte in the presence of other potentially interfering species. For naphthyridinone-based sensors, this selectivity is primarily achieved through the strategic incorporation of specific recognition moieties, or receptors, onto the core fluorophore structure. The design of these receptors is guided by the chemical properties of the target analyte.

A common strategy involves the "fluorophore-spacer-receptor" model. In this arrangement, the 1,8-naphthyridin-2(1H)-one core acts as the signaling unit (fluorophore). It is connected via a linker (spacer) to a receptor unit designed for specific analyte binding. The choice of receptor is crucial for selectivity. For instance, to detect metal ions, ligands containing nitrogen, oxygen, or sulfur donor atoms are often employed due to their strong coordination affinity. The number and type of donor atoms, as well as the conformational flexibility of the receptor, can be fine-tuned to achieve selectivity for a particular metal ion.

Structure-activity relationship (SAR) studies on related heterocyclic compounds have demonstrated that modifications at various positions on the ring system can enhance binding efficiency and potency towards specific targets. For example, in the broader 1,8-naphthyridine class, modifications at the 3rd position have been shown to influence binding characteristics. While not directly focused on chemosensing, these studies underscore the principle that substituent groups, such as the isopropyl group at the 7-position of the target compound, can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with analytes.

The design principles for selective analyte recognition in naphthyridinone-based chemosensors are summarized in the table below:

| Design Principle | Description | Example Application (General Naphthyridinone Derivatives) |

| Receptor Site Integration | Incorporation of specific functional groups that have a high affinity for the target analyte. | Crown ethers for alkali metal cations, polyamine chains for transition metal ions, or hydrogen-bonding moieties (ureas, thioureas) for anions. |

| Cavity Size and Shape | Designing a binding cavity that is sterically and electronically complementary to the size and shape of the target analyte. | Macrocyclic receptors where the cavity size is optimized for a specific ionic radius. |

| Modulation of Electronic Properties | Introduction of electron-donating or electron-withdrawing groups to the naphthyridinone core to tune the binding affinity of the receptor. | The presence of an isopropyl group can subtly influence the electron density of the naphthyridine ring system. |

| Preorganization | Creating a receptor that is conformationally restricted, reducing the entropic penalty of binding and thus increasing binding affinity and selectivity. | Linking the receptor to the fluorophore in a rigid fashion to pre-organize the binding site. |

Exploration of Signal Transduction Mechanisms (e.g., PET, FRET)

Upon selective binding of an analyte, a detectable signal must be generated. In fluorescent chemosensors based on naphthyridinone derivatives, this is typically a change in the fluorescence properties of the molecule, such as intensity ("turn-on" or "turn-off") or emission wavelength. The two primary mechanisms responsible for these changes are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET)

PET is a common mechanism in "turn-on" or "turn-off" fluorescent sensors. In a typical PET sensor design, the receptor moiety has a lone pair of electrons with an appropriate energy level to donate to the excited state of the fluorophore (the naphthyridinone core). This electron transfer process quenches the fluorescence of the fluorophore, resulting in a "turn-off" state.

Upon binding of an analyte to the receptor, the energy level of the lone pair is lowered, preventing the photoinduced electron transfer. This inhibition of the quenching process restores the fluorescence of the naphthyridinone core, leading to a "turn-on" signal. The efficiency of the PET process is highly dependent on the energy levels of the donor and acceptor, which can be modulated by the specific analyte and the design of the receptor.

For a hypothetical chemosensor based on 7-isopropyl-1,8-naphthyridin-2(1H)-one, a receptor with a tertiary amine, for example, could be attached to the naphthyridinone core. In the absence of an analyte such as a proton or a metal ion, the lone pair on the nitrogen could quench the fluorescence via PET. Upon binding of the analyte, this quenching pathway would be suppressed, resulting in fluorescence enhancement.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent energy transfer mechanism between two chromophores, a donor and an acceptor. This mechanism is particularly useful for developing ratiometric sensors, which can provide more reliable and quantitative measurements by comparing the fluorescence intensities at two different wavelengths.

A FRET-based chemosensor would typically consist of the 7-isopropyl-1,8-naphthyridin-2(1H)-one core acting as one of the chromophores (either donor or acceptor), covalently linked to a second chromophore. The binding of an analyte to a receptor site on the sensor would induce a conformational change, altering the distance or orientation between the donor and acceptor. Since the efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, even small changes in this distance can lead to significant changes in the relative fluorescence intensities of the two chromophores.

For a FRET-based sensor incorporating the target compound, the naphthyridinone could serve as the energy donor. Upon analyte binding, a conformational change could bring an acceptor fluorophore into closer proximity, leading to efficient FRET and a corresponding increase in the acceptor's emission and a decrease in the donor's emission.

The key characteristics of these signal transduction mechanisms are outlined in the table below:

| Mechanism | Principle | Typical Outcome | Key Requirements |

| Photoinduced Electron Transfer (PET) | Analyte binding modulates the ability of a receptor to donate an electron to the excited fluorophore. | Fluorescence "turn-on" or "turn-off". | Appropriate energy level alignment between the receptor's HOMO and the fluorophore's LUMO. |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited donor fluorophore to a ground-state acceptor fluorophore. | Ratiometric change in fluorescence (decrease in donor emission, increase in acceptor emission). | Spectral overlap between donor emission and acceptor absorption; close proximity (1-10 nm) of donor and acceptor. |

Future Research Directions and Unaddressed Challenges

Development of Novel Asymmetric Synthetic Methodologies for Enantioenriched Naphthyridinones

The development of stereochemically pure pharmaceuticals is crucial, as different enantiomers of a chiral drug can exhibit significantly different biological activities. While various methods exist for synthesizing naphthyridine cores, the creation of enantioenriched versions, particularly those with chirality centered on substituents, remains a developing area. nih.govnih.gov Future research must focus on creating efficient and highly selective asymmetric syntheses.

Key areas for exploration include:

Catalytic Asymmetric Hydrogenation: This approach could involve the reduction of a prochiral precursor, such as a 7-isopropenyl-1,8-naphthyridin-2(1H)-one, using chiral metal complexes (e.g., Rhodium or Ruthenium-based catalysts) to stereoselectively form the isopropyl group. Asymmetric hydrogenation has been successfully applied to other naphthyridine systems, suggesting its potential applicability here. nih.gov

Chiral Auxiliary-Mediated Synthesis: Utilizing chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of key bond-forming reactions. researchgate.net For instance, an auxiliary could be employed during the cyclization step that forms the naphthyridinone core, establishing the desired stereocenter before its subsequent removal.

Organocatalysis: The use of small, chiral organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. Research could explore chiral Brønsted acids or bases to catalyze key steps in the formation of the 7-isopropyl-1,8-naphthyridin-2(1H)-one backbone with high enantioselectivity.

| Methodology | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Stereoselective reduction of a C=C double bond in a precursor molecule using a chiral metal catalyst. | High atom economy, high enantioselectivity. | Synthesis of the specific prochiral precursor; catalyst screening and optimization. |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to guide a stereoselective reaction. | Reliable and predictable stereochemical control. | Additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze a stereoselective transformation. | Metal-free, often milder reaction conditions, environmentally benign. | Developing a catalyst that is effective for the specific substrate and reaction type. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The reactivity of the 1,8-naphthyridin-2(1H)-one core is typically centered on standard transformations like N-alkylation, halogenation, and cross-coupling reactions. nih.govresearchgate.net Future research should aim to uncover and harness less conventional reactivity to build molecular complexity and access novel derivatives.

Potential areas of investigation include:

Cooperative Catalysis: The naphthyridinone scaffold contains both a proton-donating NH group and a Lewis basic pyridine (B92270) nitrogen, making it an ideal candidate for designing ligands that participate in cooperative catalysis. Ruthenium complexes bearing naphthyridinone-based ligands have already shown promise in the dehydrogenation of alcohols, where the NH group is believed to act as a proton shuttle. rsc.orgrsc.org

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Research could target the selective activation of C-H bonds on the naphthyridinone core or the isopropyl group, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light photoredox catalysis can enable unique transformations under mild conditions. This methodology has been used for the acceptorless dehydrogenation of related N-heterocycles and could be applied to 7-isopropyl-1,8-naphthyridin-2(1H)-one to facilitate novel cyclizations, cross-couplings, or radical-based functionalizations. nih.gov

Integration of Machine Learning and Data Science in Naphthyridinone Research

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. iscientific.org Integrating machine learning (ML) and data science into naphthyridinone research can accelerate discovery and overcome complex chemical challenges. mdpi.comnih.gov

Key applications include:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a target molecule like 7-isopropyl-1,8-naphthyridin-2(1H)-one and propose novel, efficient, and cost-effective synthetic pathways. chemcopilot.com These tools are trained on vast reaction databases and can identify disconnections that a human chemist might overlook. nih.gov The accuracy of these predictions can be significantly improved by enriching the training data with high-quality, diverse reaction information. cas.org

Reaction Outcome and Condition Prediction: ML models can predict the success, yield, and optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction. ucla.edu This predictive capability reduces the need for extensive trial-and-error experimentation, saving time and resources, especially when exploring novel reactivity patterns.

De Novo Drug Design: Generative ML models can design entirely new naphthyridinone derivatives with optimized properties. nih.gov By training on datasets of known active and inactive compounds, these models can learn the complex relationships between chemical structure and biological activity, generating novel candidates with a higher probability of success. astrazeneca.com

| Application Area | Description | Expected Impact |

|---|---|---|

| Retrosynthesis Planning | Using algorithms to identify optimal synthetic routes to a target molecule. iscientific.orgchemcopilot.com | Discovery of more efficient, novel, and cost-effective syntheses. |

| Predictive Chemistry | Employing models to predict reaction outcomes, yields, and optimal conditions. ucla.edu | Reduced experimental workload and accelerated optimization of synthetic steps. |

| De Novo Design | Generating novel molecular structures with desired biological or physical properties. nih.gov | Rapid identification of new lead compounds with improved potency and selectivity. |

Challenges in Scale-Up and Process Chemistry Research for Naphthyridinone Systems

Transitioning a synthetic route from a laboratory benchtop to industrial-scale production presents significant challenges. For a multi-step synthesis of a complex heterocycle like 7-isopropyl-1,8-naphthyridin-2(1H)-one, these challenges are magnified.

Major hurdles to overcome include:

Cost and Availability of Starting Materials: The synthesis often begins with substituted aminopyridines, which can be expensive or not commercially available in bulk quantities.

Use of Hazardous Reagents or Expensive Catalysts: Many synthetic routes for heterocycles employ stoichiometric, hazardous reagents or precious metal catalysts (e.g., Palladium), which are problematic on a large scale due to cost, safety, and waste disposal concerns. researchgate.net

Purification and Isolation: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly for large-scale production. Developing robust crystallization or extraction procedures is essential.

Process Safety and Thermal Stability: Exothermic reactions or thermally unstable intermediates must be identified and controlled to ensure safe operation on a large scale.

Recent advancements in green chemistry, such as performing reactions like the Friedländer condensation in water, offer a promising path to developing more sustainable and scalable syntheses for naphthyridines. nih.govrsc.orgacs.org

Interdisciplinary Research Opportunities in Advanced Materials and Catalysis

While the primary focus for many naphthyridinone derivatives has been in medicine, their unique structural and electronic properties make them attractive candidates for interdisciplinary research in materials science and catalysis. rsc.org

Future opportunities include:

Development of Novel Catalysts: As demonstrated with Ru(II) complexes, the naphthyridinone scaffold can be incorporated into ligands to create catalysts for organic transformations. rsc.orgrsc.org The rigid, bidentate-coordinating nature of the molecule could be exploited to develop new catalysts for a wide range of reactions, including polymerization, cross-coupling, and asymmetric catalysis.

Organic Electronics: The planar, electron-deficient, and aromatic structure of the naphthyridinone core is a feature shared by many organic semiconductors. By functionalizing the core with appropriate electron-donating or -withdrawing groups, it may be possible to develop novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).

Supramolecular Chemistry and Sensors: The hydrogen bonding capabilities (NH donor, C=O and pyridine N acceptors) of the 1,8-naphthyridin-2(1H)-one system make it an excellent building block for designing complex supramolecular assemblies. These assemblies could find use in creating molecular sensors capable of selectively binding and detecting specific ions or small molecules.

Q & A

Q. What are the common synthetic routes for 7-isopropyl-1,8-naphthyridin-2(1H)-one?

The synthesis typically involves multi-step reactions, including halogenation, nitration, and coupling. For example:

- Step 1 : Chlorination of intermediates using phosphorus oxychloride (POCl₃) in acetonitrile (ACN) at 80°C, achieving ~65% yield .

- Step 2 : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., chloro(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)palladium(II)) in dioxane/water at 85°C under nitrogen .

- Purification : Flash column chromatography (EtOAc/PE gradient) or recrystallization from DCM/MeOH mixtures .

Q. How is 7-isopropyl-1,8-naphthyridin-2(1H)-one characterized structurally?

Key methods include:

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., planar naphthyridine core with r.m.s. deviation <0.015 Å) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-API [M+H]⁺ = 490.1 for nitro-substituted derivatives) .

- NMR : Assigns substituent positions (e.g., isopropyl protons at δ ~1.2–1.5 ppm in CDCl₃) .

Q. What are the key physicochemical properties of this compound?

- Acid-base behavior : Predicted pKa ~4.5 due to hydroxyl and carbonyl groups .

- Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO, ACN) .

- Thermal stability : Decomposes above 250°C, with boiling point estimated at ~570°C .

Advanced Research Questions

Q. How can reaction yields be optimized during nitration or halogenation steps?

- Nitration : Use sodium nitrite (NaNO₂) in acetic acid with concentrated HNO₃ at RT, achieving ~60% yield. Excess HNO₃ may lead to over-nitration .

- Halogenation : Optimize POCl₃ stoichiometry (e.g., 2.4 mL for 3.18 mmol substrate) and reaction time (30 mins at 80°C) to minimize side products .

- Catalytic systems : Palladium/phosphine ligand combinations (e.g., G2-Pd) improve coupling efficiency in Suzuki reactions .

Q. What strategies address regioselectivity challenges during functionalization?

- Directed C-H activation : Use ortho-directing groups (e.g., pyrazole substituents) to guide halogenation or nitration to specific positions .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) during multi-step synthesis .

- Computational modeling : Predict reactive sites using DFT calculations or retrosynthesis tools (e.g., AI-driven route planning) .

Q. How does the isopropyl group influence biological activity in KRAS inhibition?

- Steric effects : The bulky isopropyl group enhances binding to KRAS G12D mutant pockets, improving selectivity over wild-type KRAS .

- SAR studies : Derivatives without isopropyl groups show reduced potency (IC₅₀ >10 μM vs. <1 μM for isopropyl analogs) .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported synthetic yields?

Q. Why do crystal structures show planar naphthyridine cores despite steric substituents?

- Explanation : Intramolecular hydrogen bonding (e.g., N–H⋯O) stabilizes planarity, even with bulky groups like isopropyl .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Functionalization

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | POCl₃, DIPEA, ACN, 80°C, 30 mins | 65% | |

| Nitration | NaNO₂, HNO₃, AcOH, RT, 1 hr | 60% | |

| Suzuki Coupling | Pd-G2, SPhos, K₃PO₄, dioxane/H₂O, 85°C | 71.6% |

Q. Table 2. Biological Activity of Derivatives

| Compound Modification | Target | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 7-Isopropyl-naphthyridinone | KRAS G12D | 0.31 | Selective inhibition |

| 7-Chloro analog | KRAS G12D | 2.74 | Reduced potency |

| Nitro-substituted derivative | PARP1 | <0.31 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.